molecular formula C8H16F2N2 B12076633 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine

Cat. No.: B12076633
M. Wt: 178.22 g/mol
InChI Key: AGLOBFFUJXEWRQ-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is a chemical compound with the molecular formula C8H16F2N2 It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine typically involves the reaction of 3,3-difluoropiperidine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where the piperidine ring is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-Difluoropiperidin-1-yl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)propan-2-amine

InChI

InChI=1S/C8H16F2N2/c1-7(11)5-12-4-2-3-8(9,10)6-12/h7H,2-6,11H2,1H3

InChI Key

AGLOBFFUJXEWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC(C1)(F)F)N

Origin of Product

United States

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